![molecular formula C10H6ClNO2S B3038112 (5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 74942-49-7](/img/structure/B3038112.png)
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
This compound is likely to be an organic compound containing a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the methylidene group (represented as =CH2) suggests that the compound has a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a phenyl ring, and a carbon-carbon double bond due to the methylidene group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbon-carbon double bond in the methylidene group could potentially undergo addition reactions . The thiazolidine ring might also participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Catalysis and Olefin Metathesis
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione: has been investigated as a key vector for catalysis and deactivation in olefin metathesis reactions . Olefin metathesis is a powerful synthetic method for creating carbon-carbon double bonds, and methylidenes play a crucial role in this process. Researchers have explored the use of this compound in the synthesis of second-generation Grubbs methylidene catalysts, which are essential for efficient olefin transformations.
Phosphorylation Agent
4-Chlorophenyl phosphorodichloridate: , a derivative of our compound, serves as a phosphorylation agent . Phosphorylation is a fundamental process in biochemistry, regulating cellular signaling pathways and protein function. This compound’s reactivity makes it valuable in the modification of biomolecules.
Surface Raman Spectroscopy
Researchers have studied the adsorption of 4-chlorophenyl isocyanide (a related compound) on metal surfaces using surface-enhanced Raman spectroscopy (SERS) . By correlating the geometrical and electronic structures of the adsorbed molecule with its Raman spectra, they gain insights into surface interactions and molecular behavior. Such studies contribute to materials science and surface chemistry.
Antiparasitic Activity
A derivative of our compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate , has shown potential as an anti-Toxoplasma gondii agent . Thiazolidin-4-ones, including this compound, exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory effects. Given the global prevalence of toxoplasmosis, novel compounds like this hold promise for future treatments.
Antifungal Screening
In related research, 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for antifungal activity . These investigations contribute to drug discovery and combatting fungal infections.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGINRZTJUWBT-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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